

# Cross-Validation of Revumenib's Anti-Leukemic Activity in Diverse Leukemia Cell Lines

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#### A Comparative Guide for Researchers

The development of targeted therapies for acute leukemia has seen a significant advancement with the advent of menin inhibitors. This guide provides a comparative analysis of the anti-leukemic activity of revumenib (SNDX-5613), a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) interaction, across various leukemia cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the drug's performance supported by experimental data.

Revumenib has emerged as a promising therapeutic agent for acute leukemias harboring specific genetic alterations, namely KMT2A (formerly MLL) gene rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] These genetic abnormalities are known to drive leukemogenesis through a common pathway involving the menin-KMT2A protein complex, which maintains a pro-leukemic gene expression program.[1][3] By disrupting this critical interaction, revumenib effectively reverses the differentiation block and induces apoptosis in susceptible leukemia cells.[1][2][4]

## Comparative Efficacy of Revumenib Across Leukemia Cell Lines

The in vitro anti-proliferative activity of revumenib has been evaluated in a panel of human acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines. The data



consistently demonstrates a high degree of selectivity and potency against cell lines with KMT2A rearrangements, while those with wildtype KMT2A are significantly less sensitive.

Table 1: Anti-proliferative Activity (IC50) of Revumenib in AML Cell Lines

Cell Line	Subtype	KMT2A Status	Revumenib IC50 (μM)	Reference
MV4-11	AML	KMT2A- rearranged	~0.01 - 0.02	[5]
MOLM-13	AML	KMT2A- rearranged	~0.01 - 0.02	[5]
OCI-AML3	AML	NPM1-mutant	Sensitive (IC50 < 3 μM)	[6][7]
KG-1	AML	Wildtype	> 3 μM	[6]
THP-1	AML	KMT2A- rearranged	Not specified	
HL-60	AML	Wildtype	Not Sensitive	[5]

Table 2: Anti-proliferative Activity (IC50) of Revumenib in ALL Cell Lines

Cell Line	Subtype	KMT2A Status	Revumenib IC50 (μM)	Reference
RS4;11	B-ALL	KMT2A- rearranged	~0.01 - 0.02	[5]
KOPN-8	B-ALL	KMT2A- rearranged	~0.01 - 0.02	[5]
SEM	B-ALL	KMT2A- rearranged	0.031 - 0.125	[6]
NALM-6	B-ALL	Wildtype	> 3 μM	[6]
REH	B-ALL	Wildtype	> 3 μM	[6]



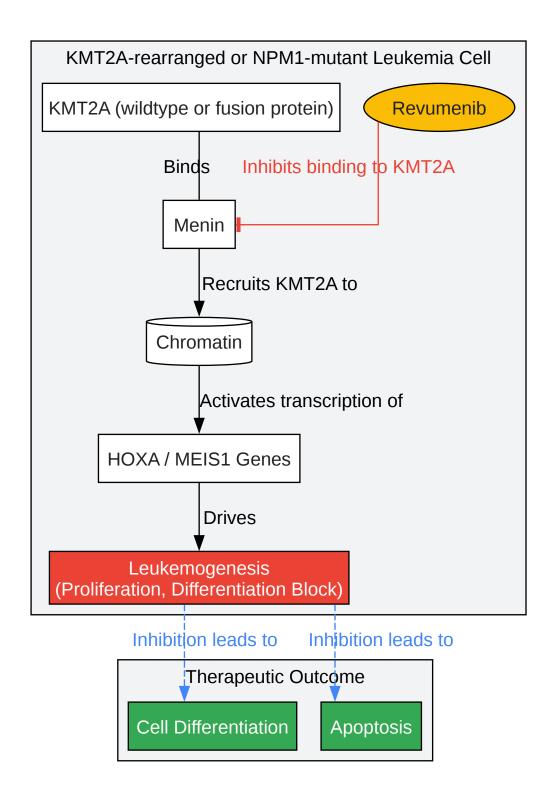
The data highlights that KMT2A-rearranged ALL cell lines are particularly sensitive to revumenib, with IC50 values in the low nanomolar range.[5][6] In contrast, AML cell lines with KMT2A rearrangements show more diverse responses, though some, like MV4-11 and MOLM-13, are highly sensitive.[5][6][7] The OCI-AML3 cell line, which carries an NPM1 mutation, also demonstrates sensitivity, supporting the rationale for treating NPM1-mutant leukemias with menin inhibitors.[7]

## Mechanism of Action: The Menin-KMT2A Signaling Axis

Revumenib's mechanism of action is centered on the targeted disruption of the menin and KMT2A protein-protein interaction. In KMT2Ar and NPM1-mutant leukemias, this interaction is essential for recruiting the KMT2A complex to chromatin, leading to the aberrant expression of key leukemogenic genes, including the HOXA gene cluster and its cofactor MEIS1.[1][3][8] This results in a block in hematopoietic differentiation and uncontrolled proliferation of leukemia blasts.[1][3]

Revumenib binds to a pocket on the menin protein, preventing its association with KMT2A.[1] [9] This leads to the downregulation of the HOXA/MEIS1 transcriptional program, which in turn relieves the differentiation arrest and promotes apoptosis of the leukemic cells.[1][4][8]





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Caption: Mechanism of action of Revumenib in leukemia cells.

## **Experimental Protocols**



Standardized protocols are crucial for the cross-validation of a compound's activity. The following methodologies are representative of those used to generate the data presented in this guide.

### **Cell Culture**

Leukemia cell lines (e.g., MV4-11, RS4;11, SEM) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving primary patient samples, co-culture with mesenchymal stromal cells may be employed to better support the viability of the primary leukemia cells ex vivo.[10]

#### **Cell Viability and Proliferation Assay (MTT Assay)**

- Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 10<sup>4</sup> to 5 x 10<sup>4</sup> cells per well in 100  $\mu$ L of culture medium.
- Drug Treatment: Revumenib is serially diluted to the desired concentrations (e.g., ranging from 0.001  $\mu$ M to 10  $\mu$ M). 100  $\mu$ L of the drug dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.
- Incubation: Plates are incubated for a period of 4 days at 37°C.[6][7]
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- Solubilization: The medium is carefully removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

#### **Apoptosis and Cell Cycle Analysis (Flow Cytometry)**

 Cell Treatment: Cells are treated with varying concentrations of revumenib or vehicle control for a specified duration (e.g., 4 days).

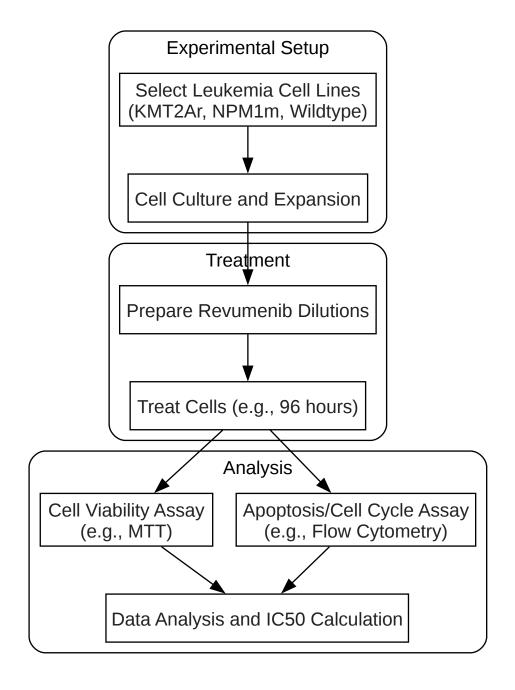






- Cell Harvesting: Cells are harvested, washed with PBS, and counted.
- Staining: For cell cycle analysis and apoptosis, cells are stained with Hoechst 33342 and 7-Aminoactinomycin D (7-AAD).[11] 7-AAD is a viability dye that is excluded by live cells, while Hoechst 33342 stains the DNA, allowing for cell cycle phase determination.
- Data Acquisition: Samples are analyzed on a flow cytometer.
- Data Analysis: The percentages of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M) and the percentage of apoptotic cells (7-AAD positive) are quantified using appropriate software. An increase in the Sub-G1 population is indicative of apoptosis.





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**Caption:** General workflow for in vitro testing of Revumenib.

#### Conclusion

Revumenib demonstrates potent and selective anti-leukemic activity against cell lines harboring KMT2A rearrangements or NPM1 mutations. Its mechanism of action, involving the targeted inhibition of the menin-KMT2A interaction and subsequent reversal of the leukemogenic gene expression program, represents a significant advancement in the treatment of these high-risk



leukemias. The provided data and protocols offer a framework for further investigation and cross-validation of menin inhibitors in diverse preclinical models.

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